Triethyleneglycol Monolauryl Ether-d25
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Overview
Description
Triethyleneglycol Monolauryl Ether-d25: is a stable isotope-labeled compound with the molecular formula C18H13D25O4 and a molecular weight of 343.65 g/mol . This compound is a derivative of triethyleneglycol monolauryl ether, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of triethyleneglycol with lauryl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of lauric acid or lauryl aldehyde.
Reduction: Formation of triethyleneglycol and lauryl alcohol.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Chemistry: Triethyleneglycol Monolauryl Ether-d25 is used as a reference standard in analytical chemistry for the quantification and identification of compounds in complex mixtures .
Biology: In biological research, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes .
Medicine: The compound is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, it is used in the formulation of surfactants and emulsifiers for various products .
Mechanism of Action
The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The deuterium atoms provide stability and allow for precise tracking in various analytical techniques . The compound’s effects are mediated through its incorporation into metabolic pathways, where it acts as a stable isotope tracer .
Comparison with Similar Compounds
- Diethyleneglycol Monolauryl Ether-d25
- Polyethylene Glycol Monolauryl Ether-d25
- Ethylene Glycol Monolauryl Ether-d25
Comparison: Triethyleneglycol Monolauryl Ether-d25 is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts . Its longer ethylene glycol chain also offers different physicochemical properties, making it suitable for a broader range of applications .
Properties
Molecular Formula |
C18H38O4 |
---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
InChI Key |
FKMHSNTVILORFA-YYQNCXAFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
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